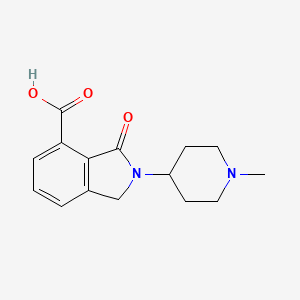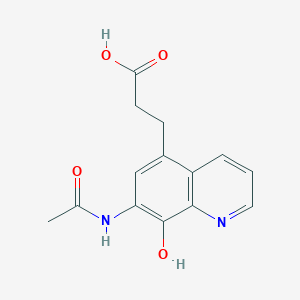
3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic acid is an organic compound that belongs to the quinoline family This compound is characterized by the presence of an acetamido group, a hydroxyquinoline moiety, and a propanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic acid typically involves multiple steps:
Formation of the Hydroxyquinoline Core: The hydroxyquinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Acetamido Group: The acetamido group can be introduced by acetylation of the amino group on the hydroxyquinoline core using acetic anhydride.
Attachment of the Propanoic Acid Side Chain: The final step involves the alkylation of the hydroxyquinoline core with a suitable propanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or thiolates can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a fluorescent probe for studying biological systems.
Medicine: It may have therapeutic potential due to its structural similarity to known bioactive compounds.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets. The hydroxyquinoline moiety can chelate metal ions, which may play a role in its biological activity. Additionally, the acetamido group can form hydrogen bonds with biological macromolecules, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(8-Hydroxyquinolin-5-yl)propanoic acid: Lacks the acetamido group, which may affect its biological activity.
2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid: Contains an amino group instead of an acetamido group, leading to different chemical properties.
Uniqueness
3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic acid is unique due to the presence of both the acetamido and hydroxyquinoline moieties, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various scientific fields.
Properties
Molecular Formula |
C14H14N2O4 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
3-(7-acetamido-8-hydroxyquinolin-5-yl)propanoic acid |
InChI |
InChI=1S/C14H14N2O4/c1-8(17)16-11-7-9(4-5-12(18)19)10-3-2-6-15-13(10)14(11)20/h2-3,6-7,20H,4-5H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
ZMHUFNTXPVMBNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=CC=N2)C(=C1)CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


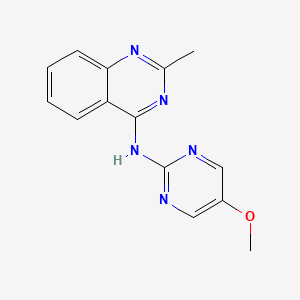
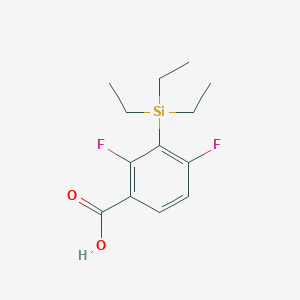
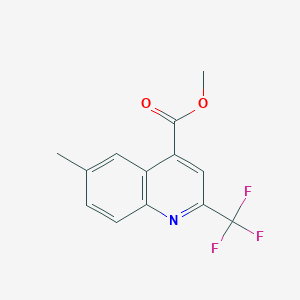
![10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11851681.png)
![4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine](/img/structure/B11851687.png)

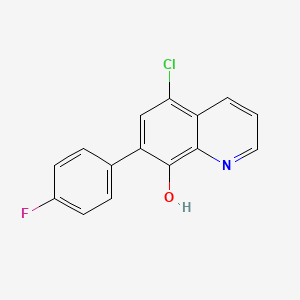
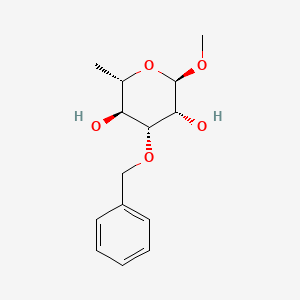
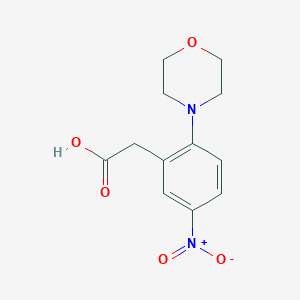

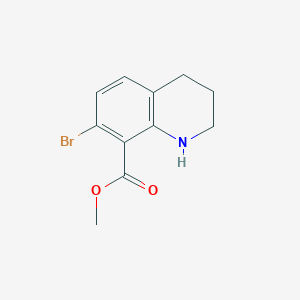
![2-Benzyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851731.png)
![10-(Furan-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11851739.png)
